![molecular formula C14H10BrF2NO2 B5723538 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has shown promising results in the treatment of various types of cancers.
Wirkmechanismus
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is a selective inhibitor of B-cell lymphoma 2 (BCL-2), a protein that plays a key role in regulating apoptosis (programmed cell death). By inhibiting BCL-2, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide induces apoptosis in cancer cells that rely on BCL-2 for survival. This mechanism of action is unique compared to other anticancer drugs, which often target rapidly dividing cells and can cause significant toxicity to normal tissues.
Biochemical and Physiological Effects
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, leading to tumor regression and improved survival in animal models and clinical trials. 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has also been shown to have minimal toxicity to normal tissues, likely due to its selectivity for BCL-2 inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide in lab experiments is its selectivity for BCL-2 inhibition, which allows for specific targeting of cancer cells that rely on BCL-2 for survival. However, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has limitations in terms of its potency and selectivity for BCL-2 over other BCL-2 family members, which can limit its efficacy in some cancers.
Zukünftige Richtungen
For 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide include exploring its efficacy in combination with other drugs, identifying biomarkers that predict response to 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, and developing strategies to overcome resistance to 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide. Additionally, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is being investigated for the treatment of other types of cancers, including multiple myeloma and solid tumors, which could expand its clinical utility.
Synthesemethoden
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide was first synthesized by a team of chemists at Abbott Laboratories (now AbbVie) in 2011. The synthesis method involves the reaction of 2-bromo-4'-fluoroacetophenone with 2-(difluoromethoxy)aniline in the presence of a palladium catalyst to form the key intermediate, which is then coupled with 4-aminobenzamide to yield 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). In CLL, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has shown remarkable efficacy as a single agent and in combination with other drugs, resulting in high response rates and durable remissions. In AML, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has demonstrated promising activity in patients with relapsed or refractory disease. In NHL, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has shown activity in patients with relapsed or refractory disease, particularly those with follicular lymphoma.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-6-2-1-5-9(10)13(19)18-11-7-3-4-8-12(11)20-14(16)17/h1-8,14H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMWAUCEILXWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.